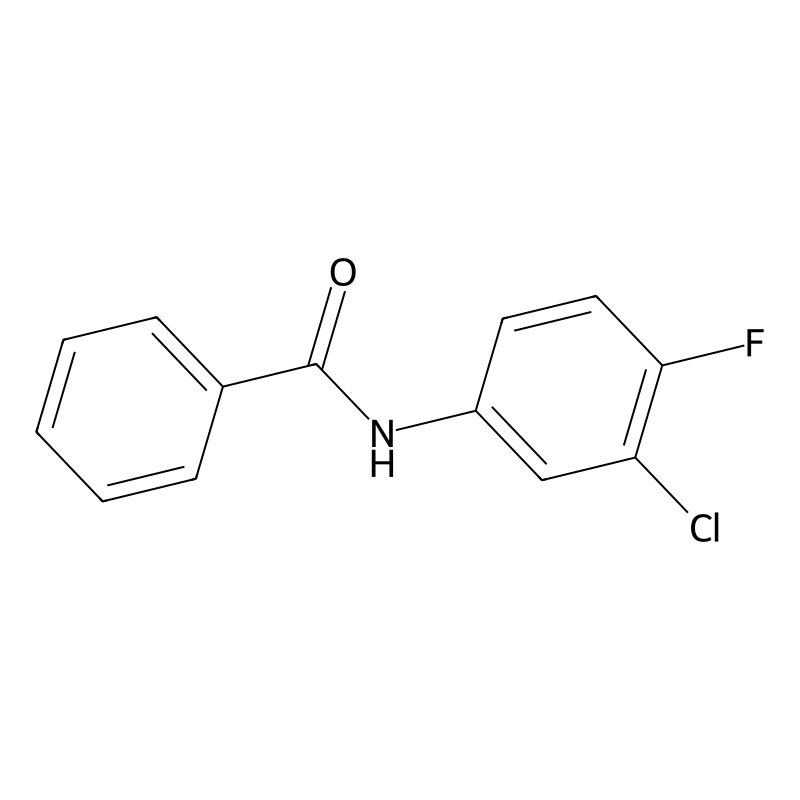

N-(3-Chloro-4-fluorophenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Chloro-4-fluorophenyl)benzamide is an organic compound classified within the benzamide family. Its molecular structure features a benzamide core with a chloro and a fluorine substituent on the phenyl ring, specifically at the 3 and 4 positions, respectively. This unique arrangement of substituents contributes to its distinctive chemical properties and potential biological activities. The compound has the molecular formula and a molecular weight of approximately 253.68 g/mol .

- Substitution Reactions: The presence of the chloro and fluoro groups allows for nucleophilic aromatic substitution, which can be exploited in various synthetic pathways.

- Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reaction conditions.

- Coupling Reactions: It is capable of undergoing coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds .

Research indicates that N-(3-Chloro-4-fluorophenyl)benzamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential in medicinal chemistry, especially in cancer treatment and anti-inflammatory applications. The compound's unique substituents enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development . For instance, it has shown inhibitory effects against tyrosinase, an enzyme involved in melanin production, which is relevant for skin-related conditions .

The synthesis of N-(3-Chloro-4-fluorophenyl)benzamide typically involves the reaction between 3-chloro-4-fluoroaniline and benzoyl chloride. This reaction is usually conducted in the presence of a base, such as triethylamine or pyridine, to neutralize hydrochloric acid produced during the process. The reaction conditions can vary but generally occur at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Synthetic Route Overview- Reactants: 3-chloro-4-fluoroaniline + benzoyl chloride

- Base: Triethylamine or pyridine

- Conditions: Stirring at room temperature or elevated temperatures

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production.

N-(3-Chloro-4-fluorophenyl)benzamide has diverse applications across various fields:

- Medicinal Chemistry: Investigated as a potential drug candidate for cancer and inflammatory diseases.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Material Science: Utilized in developing novel materials with specific electronic properties .

Studies have shown that N-(3-Chloro-4-fluorophenyl)benzamide interacts effectively with biological targets due to its structural characteristics. For example, its incorporation into different chemotypes has demonstrated enhanced inhibitory activity against tyrosinase compared to other compounds lacking these substituents. Molecular docking studies support these findings by illustrating favorable binding interactions within enzyme active sites .

Several compounds share structural similarities with N-(3-Chloro-4-fluorophenyl)benzamide. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-Chloro-4-methoxyphenyl)benzamide | Methoxy group instead of fluorine | Different electronic properties affecting reactivity |

| N-(4-Fluorophenyl)benzamide | Lacks chloro substituent | Potentially lower binding affinity |

| N-(3-Fluoro-4-methylphenyl)benzamide | Methyl group instead of chloro | Variations in steric hindrance affecting biological activity |

| N-(3-Chloro-2-fluorophenyl)benzamide | Fluorine at position 2 | Altered reactivity due to positional change |

These compounds highlight the uniqueness of N-(3-Chloro-4-fluorophenyl)benzamide through its specific combination of chloro and fluoro groups, which significantly influence its chemical behavior and biological interactions .